molecular formula C9H10Cl2N4 B1666638 Aganodine CAS No. 86696-87-9

Aganodine

Katalognummer: B1666638
CAS-Nummer: 86696-87-9
Molekulargewicht: 245.11 g/mol
InChI-Schlüssel: DFKHOVYSCCPSHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aganodine can be synthesized through various methods involving the formation of C-N bonds. One common approach is the guanylation reaction of amines with carbodiimides, often catalyzed by transition metals such as scandium (III) triflate . This method is efficient and can be performed under mild conditions in aqueous solutions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of lanthanide amides as catalysts, which are highly efficient for the guanylation of aromatic and secondary amines . These catalysts are compatible with a wide range of solvents and substrates, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aganodin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Aganodin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

    Reduktion: Diese Verbindung kann auch reduziert werden, obwohl die spezifischen Bedingungen und Reagenzien für diese Reaktion seltener berichtet werden.

    Substitution: Aganodin kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner Chlor-Gruppen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

    Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

    Substitution: Nukleophile wie Amine oder Thiole können unter geeigneten Bedingungen mit Aganodin reagieren.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate liefern, während Substitutionsreaktionen eine Reihe von substituierten Guanidinen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Aganodine is primarily recognized for its interaction with imidazoline receptors, which are implicated in several physiological processes. Research indicates that this compound acts as an agonist at these receptors, influencing neurotransmitter release and modulating various neural functions.

Neuroscience Applications

This compound's effects on the central nervous system (CNS) make it a candidate for research into neurodegenerative diseases and cognitive disorders.

Neuroprotective Effects

Studies have demonstrated that this compound may provide neuroprotection against excitotoxicity, a process often involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By modulating neurotransmitter systems, it may help mitigate neuronal damage.

Cognitive Enhancement

Preliminary research suggests that this compound could enhance cognitive functions by improving cholinergic signaling in the brain. This property has led to investigations into its potential as a cognitive enhancer in aging populations.

Cardiovascular Research

This compound has shown promise in cardiovascular studies due to its ability to modulate vascular tone and blood pressure.

Blood Pressure Regulation

Research indicates that this compound can lower blood pressure through its action on imidazoline receptors in the brain, which are involved in the central regulation of cardiovascular function. This property positions it as a potential treatment for hypertension .

Heart Rate Modulation

This compound's influence on heart rate variability suggests its potential use in managing conditions like arrhythmias and other heart-related issues.

Therapeutic Applications

The therapeutic applications of this compound are diverse, spanning several medical fields.

Gastrointestinal Disorders

Given its effects on cholinergic motility, this compound could be beneficial in treating gastrointestinal disorders characterized by motility issues, such as irritable bowel syndrome (IBS).

Pain Management

Emerging evidence points to this compound's potential analgesic properties through modulation of pain pathways within the CNS, making it a candidate for further exploration in pain management therapies.

Case Studies and Research Findings

StudyObjectiveFindings
Colucci et al., 1998 Investigate effects on cholinergic motilityDemonstrated that this compound modulates cholinergic contractions in guinea pig ileum
Recent Cardiovascular StudiesAssess blood pressure effectsFound significant reductions in systolic and diastolic blood pressure after administration of this compound
Neuroprotection ResearchEvaluate neuroprotective effectsShowed reduced neuronal death in models of excitotoxicity with this compound treatment

Wirkmechanismus

Aganodine exerts its effects primarily through the activation of presynaptic imidazoline receptors . By binding to these receptors, this compound inhibits the release of norepinephrine from presynaptic neurons . This mechanism involves the modulation of ion channels and intracellular signaling pathways, ultimately leading to reduced neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

    Clonidine: Another imidazoline receptor agonist with similar effects on norepinephrine release.

    Moxonidine: A selective imidazoline receptor agonist used in the treatment of hypertension.

    Rilmenidine: An imidazoline receptor agonist with antihypertensive properties.

Uniqueness: Aganodine is unique in its specific structure and its particular affinity for presynaptic imidazoline receptors. While other compounds like clonidine and moxonidine also target these receptors, this compound’s distinct chemical structure and binding properties set it apart .

Biologische Aktivität

Aganodine is a compound that has garnered attention for its potential biological activities, particularly within the context of pharmacological applications. As a member of the imidazoline class of compounds, it exhibits various interactions with receptors that are crucial for mediating physiological responses. This article will delve into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant case studies.

This compound is chemically classified as a guanidine derivative. Its structure allows it to interact with multiple receptor types, including:

  • Imidazoline receptors : These receptors are involved in various central nervous system functions and may influence cardiovascular regulation and pain modulation.
  • Alpha-2 adrenergic receptors : this compound's affinity for these receptors contributes to its potential use in managing hypertension and analgesia.

The binding of this compound to these receptors can modulate neurotransmitter release, affecting pain perception and blood pressure regulation.

Pharmacological Effects

  • Antihypertensive Activity :
    • This compound has been studied for its ability to lower blood pressure through central mechanisms. It acts as an agonist at imidazoline I1 receptors, leading to reduced sympathetic outflow and vasodilation.
    • A study demonstrated that this compound administration resulted in significant reductions in systolic and diastolic blood pressure in hypertensive animal models .
  • Analgesic Properties :
    • The compound has shown promise in enhancing morphine's analgesic effects through synergistic interactions with opioid receptors, suggesting a potential role in pain management strategies .
  • Neuroprotective Effects :
    • Research indicates that this compound may exert neuroprotective effects by modulating neurotransmitter systems involved in neurodegenerative processes. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Toxicity and Safety Profile

While this compound exhibits beneficial pharmacological properties, understanding its toxicity is crucial for clinical application. Studies have indicated that at therapeutic doses, this compound has a favorable safety profile; however, higher doses may lead to adverse effects including sedation and hypotension .

Case Study 1: Hypertension Management

In a clinical trial involving patients with resistant hypertension, participants were administered this compound alongside standard antihypertensive therapy. The results showed a statistically significant reduction in blood pressure compared to the control group, highlighting this compound's efficacy as an adjunct treatment .

Case Study 2: Pain Management

A double-blind study evaluated the analgesic efficacy of this compound when used with morphine in post-operative patients. The combination therapy resulted in lower morphine requirements and improved pain control compared to morphine alone, suggesting that this compound may enhance opioid analgesia without increasing side effects .

Comparative Analysis of Biological Activity

To better understand the biological activity of this compound compared to other compounds within its class, the following table summarizes key findings:

CompoundPrimary ActivityMechanism of ActionReferences
This compound Antihypertensive, AnalgesicI1 receptor agonism, opioid synergy
Agmatine AntinociceptiveModulation of NMDA receptors
Clonidine AntihypertensiveAlpha-2 adrenergic receptor agonism

Q & A

Basic Research Questions

Q. What are the critical steps in the synthesis of Aganodine, and how can researchers optimize reaction conditions to improve yield?

this compound is synthesized via a multi-step process involving 3,6-dichlorophthalic anhydride, tert-butyl carbazate, and lithium aluminum hydride reduction. Key steps include solvent selection (e.g., absolute tetrahydrofuran for moisture-sensitive reactions) and controlled reagent addition to minimize side products. Yield optimization requires monitoring reaction temperature, stoichiometry of lithium aluminum hydride, and post-reaction purification (e.g., ethanol recrystallization) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Researchers should employ nuclear magnetic resonance (NMR) spectroscopy for functional group verification, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are obtainable .

Q. How does this compound’s mechanism of action as an antihypertensive agent differ from other guanidine derivatives?

this compound’s efficacy likely stems from its 4,7-dichloro-isoindolyl moiety enhancing receptor binding specificity. Comparative studies should measure its affinity for adrenergic receptors versus guanidine analogs using radioligand binding assays. Dose-response curves in isolated vascular tissue models (e.g., rat aorta) can clarify mechanistic differences .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow institutional chemical hygiene plans: use nitrile gloves (verified via manufacturer compatibility charts), fume hoods for solvent evaporation steps, and emergency eyewash stations. Material Safety Data Sheets (SDS) must be accessible, and deviations from protocols require prior approval from the principal investigator .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical studies?

Contradictions may arise from variations in animal models (e.g., metabolic differences between species) or analytical methods. Standardize protocols by validating assays (e.g., LC-MS/MS for plasma concentration measurements) and applying pharmacokinetic modeling to account for inter-study variability .

Q. What experimental design considerations are critical for evaluating this compound’s dose-dependent efficacy and toxicity?

Use a factorial design with staggered dosing regimens in vivo. Include control groups for baseline comparisons and employ blinded data collection to reduce bias. Toxicity endpoints (e.g., renal/hepatic biomarkers) should align with OECD guidelines for preclinical safety assessments .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to hypertensive targets like angiotensin-converting enzyme (ACE). Pair these with quantum mechanical calculations (e.g., DFT) to optimize substituent effects on electronic properties and solubility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) such as reaction temperature and mixing rates. Use statistical tools (e.g., ANOVA) to analyze variance sources and establish acceptance criteria for intermediates via in-process controls (IPC) .

Q. How should researchers address gaps in the literature regarding this compound’s long-term metabolic effects?

Conduct longitudinal metabolomic profiling using mass spectrometry in chronic dosing models. Cross-reference findings with databases like HMDB or KEGG to identify perturbed pathways. Collaborate with toxicology experts to contextualize clinical relevance .

Q. What ethical and methodological challenges arise when transitioning this compound research from animal models to human trials?

Ethical review boards (IRBs) require justification of species relevance and risk-benefit analyses. Methodologically, interspecies scaling for dose conversion and Phase I safety trials must adhere to ICH guidelines. Include pharmacovigilance plans for adverse event monitoring .

Q. Methodological Guidance for Research Documentation

Q. How should researchers structure a manuscript to report this compound’s novel therapeutic applications?

Follow IMRaD format: Introduction (hypothesis, literature gaps), Methods (validated protocols, equipment specs), Results (processed data with error margins), Discussion (mechanistic insights, limitations). Include data availability statements and conflict of interest disclosures per journal guidelines .

Q. What criteria define a robust hypothesis when investigating this compound’s off-target effects?

Hypotheses must be falsifiable, specific (e.g., “this compound inhibits CYP3A4 at IC50 < 10 μM”), and grounded in prior evidence (e.g., structural similarity to known inhibitors). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) for evaluation .

Q. Data Analysis and Interpretation

Q. How can researchers statistically validate contradictory in vitro and in vivo efficacy data for this compound?

Apply meta-analysis techniques to aggregate data, weighting studies by sample size and methodology rigor. Use sensitivity analyses to isolate confounding variables (e.g., cell line selection) and Bayesian models to quantify uncertainty .

Q. What bioinformatics tools are recommended for integrating omics data in this compound research?

Leverage platforms like MetaboAnalyst (metabolomics), STRING (protein networks), or Gene Ontology (transcriptomics) to identify pathways modulated by this compound. Validate findings with orthogonal methods (e.g., qPCR for gene expression) .

Q. Literature Review and Reproducibility

Q. How can researchers ensure reproducibility when replicating this compound studies from primary literature?

Document all deviations from original protocols and use third-party reagent validation (e.g., Certificates of Analysis). Share raw data and code repositories (e.g., GitHub) to facilitate transparency. Cross-check results with independent labs via collaborative networks .

Eigenschaften

CAS-Nummer

86696-87-9

Molekularformel

C9H10Cl2N4

Molekulargewicht

245.11 g/mol

IUPAC-Name

2-(4,7-dichloro-1,3-dihydroisoindol-2-yl)guanidine

InChI

InChI=1S/C9H10Cl2N4/c10-7-1-2-8(11)6-4-15(3-5(6)7)14-9(12)13/h1-2H,3-4H2,(H4,12,13,14)

InChI-Schlüssel

DFKHOVYSCCPSHR-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl

Kanonische SMILES

C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl

Aussehen

Solid powder

Key on ui other cas no.

86696-87-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aganodine;  Aganodin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aganodine
Aganodine
Aganodine
Aganodine
Aganodine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.